molecular formula C6H3ClFI B174716 1-Chloro-3-fluoro-2-iodobenzene CAS No. 127654-70-0

1-Chloro-3-fluoro-2-iodobenzene

Cat. No.: B174716
CAS No.: 127654-70-0
M. Wt: 256.44 g/mol
InChI Key: AZUUTAFMFQSXMA-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-2-iodobenzene is an organic compound with the molecular formula C6H3ClFI It is a halogenated benzene derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring

Mechanism of Action

Target of Action

The primary target of 1-Chloro-3-fluoro-2-iodobenzene is the aromatic ring in organic compounds. The compound is a halogenated aromatic compound, and it can participate in various organic reactions, such as nucleophilic aromatic substitution .

Mode of Action

This compound can undergo nucleophilic aromatic substitution reactions . In these reactions, one of the halogens (chlorine, fluorine, or iodine) in the aromatic ring is replaced by a nucleophile . The reaction mechanism involves the attack of a nucleophile upon one of the aromatic-ring carbons, forming a negatively charged intermediate known as a Meisenheimer complex .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the synthesis of benzene derivatives. The compound can participate in reactions such as the Sonogashira coupling and Heck reaction . These reactions proceed via the oxidative addition of the compound .

Pharmacokinetics

The compound’s lipophilicity, water solubility, and other physicochemical properties can influence its absorption, distribution, metabolism, and excretion (adme) properties . For instance, its lipophilicity (Log Po/w) is 2.19, suggesting that it may be absorbed well in the body . Its water solubility is moderately low, which could affect its distribution and excretion .

Result of Action

The result of the action of this compound depends on the specific reaction it is involved in. In nucleophilic aromatic substitution reactions, it can lead to the formation of new aromatic compounds with different properties . In metal-catalyzed couplings, it can lead to the formation of complex organic compounds .

Preparation Methods

1-Chloro-3-fluoro-2-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of benzene derivatives. For instance, starting with a fluorobenzene derivative, the compound can be subjected to chlorination and iodination under controlled conditions. The reaction typically involves the use of halogenating agents such as chlorine gas and iodine, often in the presence of catalysts or under specific temperature and pressure conditions .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactions or the use of advanced catalytic systems to ensure high yields and purity of the final product .

Chemical Reactions Analysis

1-Chloro-3-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with sodium hydroxide can yield phenolic derivatives, while coupling reactions can produce complex biaryl structures .

Scientific Research Applications

1-Chloro-3-fluoro-2-iodobenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology and Medicine: The compound can be used in the design and synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials.

Properties

IUPAC Name

1-chloro-3-fluoro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFI/c7-4-2-1-3-5(8)6(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUUTAFMFQSXMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560935
Record name 1-Chloro-3-fluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127654-70-0
Record name 1-Chloro-3-fluoro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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